molecular formula C20H17FN2O3S B2425239 2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone CAS No. 872688-87-4

2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone

Cat. No. B2425239
CAS RN: 872688-87-4
M. Wt: 384.43
InChI Key: WDSCAZRMVCYEFV-UHFFFAOYSA-N
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Description

The compound “2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone” is a derivative of pyridazin-3(2H)-ones . Pyridazin-3(2H)-ones have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .


Synthesis Analysis

The most common synthesis of pyridazin-3(2H)-ones consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .

Scientific Research Applications

Synthesis and Characterization

2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone and similar compounds have been synthesized and characterized for their molecular geometry, vibrational frequencies, and chemical shifts using techniques like density functional method and gauge-including atomic orbital (GIAO) NMR. These methods are critical for understanding the properties and potential applications of these compounds in various fields (Sarac, 2020).

Biological Activities

A range of biological activities have been reported for compounds structurally similar to 2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone. For instance, derivatives of similar compounds have shown notable antibacterial and antioxidant activities. The potential for these compounds to act in various biological contexts, such as inhibiting bacterial growth or scavenging free radicals, highlights their significance in medicinal chemistry and pharmacology (Sarac et al., 2020).

Anticancer Properties

Some derivatives of this compound class have been evaluated for their anticancer activities. Studies have shown that certain derivatives can inhibit the viability of cancer cell lines, suggesting potential applications in the development of anticancer therapies. This underscores the importance of these compounds in oncological research, where they could contribute to new treatments or drug discovery efforts (Kamble et al., 2015).

Antioxidant Activity

In addition to their potential anticancer properties, some derivatives also exhibit significant antioxidant activity. This is crucial for understanding how these compounds can mitigate oxidative stress, a factor in many diseases and aging processes. The antioxidant potential of these compounds could have implications in various therapeutic areas, including neurodegenerative diseases and aging research (Mehvish & Kumar, 2022).

properties

IUPAC Name

2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S/c1-25-18-9-5-14(11-19(18)26-2)16-8-10-20(23-22-16)27-12-17(24)13-3-6-15(21)7-4-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSCAZRMVCYEFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401326851
Record name 2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816716
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

872688-87-4
Record name 2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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